

# Tigulixostat: A Technical Guide to a Novel Non-Purine Xanthine Oxidase Inhibitor

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## Compound of Interest

Compound Name: *Tigulixostat*

Cat. No.: *B3320960*

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## Abstract

**Tigulixostat**, also known as LC350189, is a potent, orally active, non-purine selective inhibitor of xanthine oxidase. It represents a significant advancement in the management of hyperuricemia and gout. By selectively targeting xanthine oxidase, **Tigulixostat** effectively reduces the production of uric acid, the causative agent of gout. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to **Tigulixostat**.

## Chemical Structure and Identifiers

**Tigulixostat** is chemically identified as 1-(3-cyano-1-propan-2-ylindol-5-yl)pyrazole-4-carboxylic acid. Its structure is distinct from purine-analog xanthine oxidase inhibitors like allopurinol.

Identifier	Value
IUPAC Name	1-(3-cyano-1-propan-2-ylindol-5-yl)pyrazole-4-carboxylic acid
SMILES	<chem>CC(C)N1C=C(C2=C1C=CC(=C2)N3C=C(C=N3)C(=O)O)C#N</chem>
CAS Number	1287766-55-5
Molecular Formula	C16H14N4O2
Synonyms	LC350189

## Physicochemical and Pharmacological Properties

**Tigulixostat** possesses favorable physicochemical and pharmacological properties for an orally administered therapeutic agent.

**Table 2.1: Physicochemical Properties of Tigulixostat**

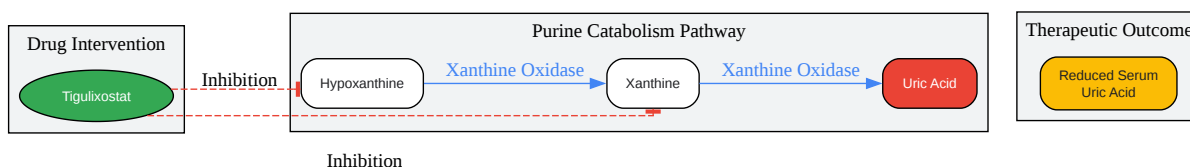
Property	Value
Molecular Weight	294.31 g/mol
Appearance	White to light yellow solid
Solubility	DMSO: $\geq 100$ mg/mL (339.78 mM)
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): $\geq 2.5$ mg/mL (8.49 mM)	
In vivo formulation (10% DMSO, 90% Corn Oil): $\geq 2.5$ mg/mL (8.49 mM)	
XLogP3-AA	1.9
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	5

**Table 2.2: Pharmacological Properties of Tigulixostat**

Property	Value
Mechanism of Action	Selective, non-purine inhibitor of xanthine oxidase
Therapeutic Indications	Gout, Hyperuricemia
IC50 (Bovine Milk Xanthine Oxidase)	0.003 $\mu$ M
IC50 (Rat Plasma Xanthine Oxidase)	0.073 $\mu$ M
Clinical Efficacy	Significantly reduces serum uric acid levels in patients with gout and hyperuricemia. Doses of 50 mg, 100 mg, and 200 mg have shown efficacy.

## Mechanism of Action: Signaling Pathway

**Tigulixostat** exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase, which is a key enzyme in the metabolic pathway of purines. This inhibition leads to a reduction in the production of uric acid.



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Caption: Mechanism of action of **Tigulixostat** in the purine catabolism pathway.

## Key Experimental Protocols

### In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a typical method for determining the in vitro inhibitory activity of **Tigulixostat** on xanthine oxidase.

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Tigulixostat** against xanthine oxidase.

Materials:

- Bovine milk xanthine oxidase
- Xanthine (substrate)
- **Tigulixostat**
- Phosphate buffer (pH 7.5)
- Spectrophotometer

Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of xanthine in phosphate buffer.
  - Prepare a stock solution of bovine milk xanthine oxidase in phosphate buffer immediately before use.
  - Prepare serial dilutions of **Tigulixostat** in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.
- Assay Reaction:
  - In a suitable reaction vessel (e.g., a cuvette), mix the phosphate buffer, xanthine solution, and the **Tigulixostat** solution (or vehicle control).
  - Initiate the reaction by adding the xanthine oxidase solution.
- Measurement:

- Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over a set period using a spectrophotometer.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of **Tigulixostat** compared to the vehicle control.
  - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **Tigulixostat** concentration and fitting the data to a suitable dose-response curve.

## In Vivo Hyperuricemia Animal Model

This protocol describes a representative in vivo study to evaluate the efficacy of **Tigulixostat** in a hyperuricemic animal model.

Objective: To assess the uric acid-lowering effect of **Tigulixostat** in a urate oxidase knockout (Uox-KO) mouse model of hyperuricemia.

Animal Model:

- Urate oxidase knockout (Uox-KO) mice, which exhibit elevated serum uric acid levels.

Materials:

- **Tigulixostat**
- Vehicle control
- Oral gavage needles
- Blood collection supplies
- Analytical equipment for measuring serum uric acid levels

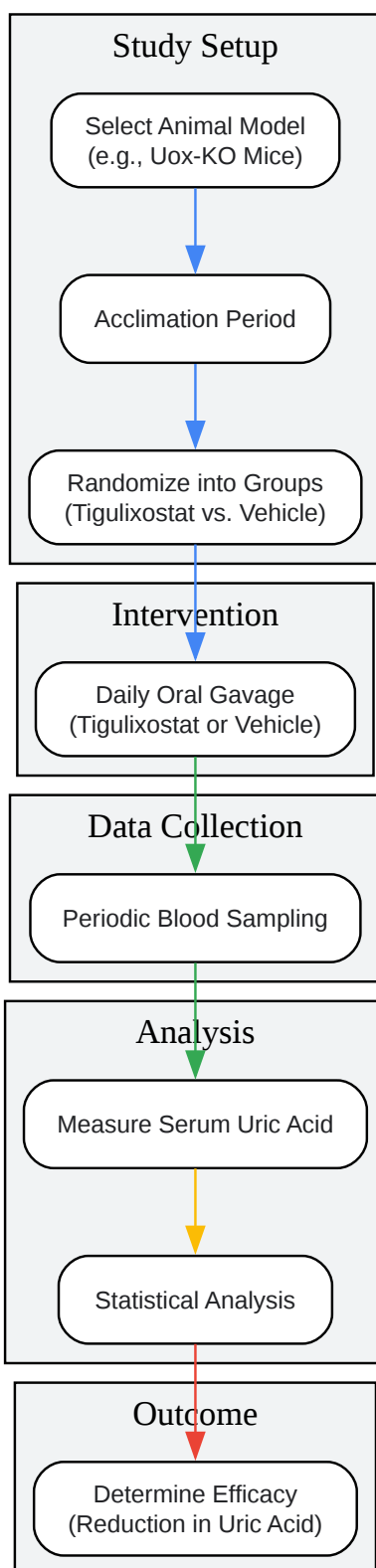
Procedure:

- Animal Acclimation:

- Acclimate Uox-KO mice to the laboratory conditions for a specified period.
- Dosing:
  - Administer **Tigulixostat** (e.g., 20 mg/kg) or vehicle control to the mice via oral gavage daily for a predetermined duration (e.g., until 11 weeks of age).
- Sample Collection:
  - Collect blood samples from the mice at specified time points.
- Analysis:
  - Measure the serum uric acid concentrations using a validated analytical method.
- Data Analysis:
  - Compare the serum uric acid levels in the **Tigulixostat**-treated group to the vehicle-treated group to determine the efficacy of the compound.

## Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an in vivo study evaluating **Tigulixostat**.



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Caption: A generalized workflow for in vivo efficacy studies of **Tigulixostat**.

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